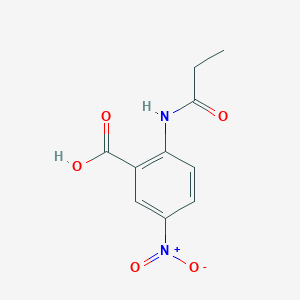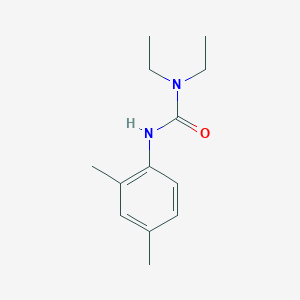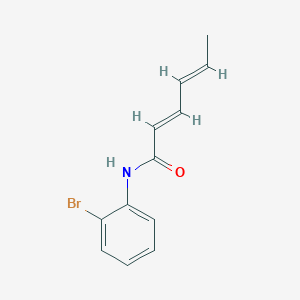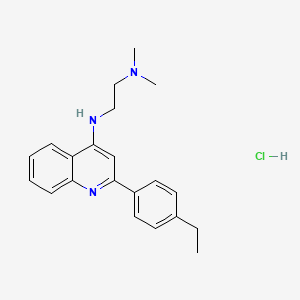
5-Nitro-2-propionamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-propionamidobenzoic acid is an organic compound with the molecular formula C10H10N2O5 It is a derivative of benzoic acid, characterized by the presence of a nitro group (-NO2) and a propionamide group (-CONHCH2CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-propionamidobenzoic acid typically involves the nitration of 2-propionamidobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-propionamidobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Hydrolysis: The propionamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-2-propionamidobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Nitrobenzoic acid and propionamide.
Scientific Research Applications
5-Nitro-2-propionamidobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-propionamidobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propionamide group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzoic acid: Lacks the propionamide group, making it less versatile in certain chemical reactions.
2-Propionamidobenzoic acid: Lacks the nitro group, which reduces its potential biological activities.
5-Amino-2-propionamidobenzoic acid: The reduced form of 5-Nitro-2-propionamidobenzoic acid, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the nitro and propionamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73721-80-9 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
5-nitro-2-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O5/c1-2-9(13)11-8-4-3-6(12(16)17)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
LLCMGMSMWZUFKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)


![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)



![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)

![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

